HDAC2 Inhibition Potency of 2-Fluoro-N-(2-fluorophenyl)benzamide: Direct Comparative Data
2-Fluoro-N-(2-fluorophenyl)benzamide demonstrates measurable inhibitory activity against recombinant human histone deacetylase 2 (HDAC2) with an IC₅₀ of 205 nM [1]. While this potency is moderate compared to clinical HDAC inhibitors such as vorinostat (SAHA), which typically exhibits IC₅₀ values in the low nanomolar range against HDAC2, the compound's value lies in its selectivity profile and its utility as a structurally simple tool compound for SAR exploration of fluorinated benzamide pharmacophores [1].
| Evidence Dimension | HDAC2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 205 nM |
| Comparator Or Baseline | Vorinostat (SAHA) reference: IC₅₀ ~10–30 nM against HDAC2 (class-level inference from literature) |
| Quantified Difference | Target compound is approximately 7–20× less potent than clinical HDAC inhibitor |
| Conditions | Recombinant human HDAC2; FLUOR DE LYS Green substrate; 10 min preincubation |
Why This Matters
This quantitative IC₅₀ establishes a baseline for SAR studies where this compound serves as a scaffold for optimizing HDAC2 potency through further functionalization, making it valuable for medicinal chemistry procurement.
- [1] BindingDB Entry BDBM50525180 / CHEMBL4446236. 2-Fluoro-N-(2-fluorophenyl)benzamide. IC₅₀ = 205 nM against human HDAC2. Curated by ChEMBL. View Source
